1-(2,6-difluorophenyl)-1H-pyrazol-5-amine 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049885
InChI: InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2
SMILES:
Molecular Formula: C9H7F2N3
Molecular Weight: 195.17 g/mol

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC18049885

Molecular Formula: C9H7F2N3

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-difluorophenyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C9H7F2N3
Molecular Weight 195.17 g/mol
IUPAC Name 2-(2,6-difluorophenyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2
Standard InChI Key NHUZLFCIDADVST-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)N2C(=CC=N2)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecule’s structure features:

  • A pyrazole ring (C₃H₃N₂) with nitrogen atoms at positions 1 and 2.

  • A 2,6-difluorophenyl group attached to the pyrazole’s position 1.

  • An amine group (-NH₂) at position 5 of the pyrazole.

The fluorine atoms at the ortho positions of the phenyl ring introduce steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.

Physicochemical Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₉H₇F₂N₃
Molecular Weight195.17 g/mol
IUPAC Name2-(2,6-difluorophenyl)pyrazol-3-amine
Standard InChIInChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2

The presence of fluorine atoms enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Optimization

Synthetic Routes

The primary synthesis pathway involves a cyclocondensation reaction between 2,6-difluoroaniline and hydrazine derivatives. A typical procedure includes:

  • Hydrazine Formation: Reacting 2,6-difluoroaniline with hydrazine hydrate under reflux conditions.

  • Cyclization: Catalyzing the reaction with acids (e.g., HCl) or metal catalysts to form the pyrazole ring.

  • Purification: Isolating the product via recrystallization or column chromatography.

Optimization studies suggest that refluxing in ethanol at 80–90°C for 6–8 hours yields the highest conversion rates (~75–85%).

Industrial-Scale Production

While laboratory-scale synthesis is well-established, industrial production faces challenges:

  • Catalyst Efficiency: Heterogeneous catalysts (e.g., zeolites) improve yield but require regeneration.

  • Solvent Recovery: Ethanol is preferred for its low toxicity, but recycling systems are necessary to reduce costs.

  • Byproduct Management: Unreacted hydrazine derivatives must be neutralized to prevent environmental contamination.

Biological Activity and Mechanistic Insights

Anticancer Activity

Though direct evidence is limited, structural analogs demonstrate:

  • Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cell lines.

  • Cell Cycle Arrest: G1/S phase blockade in breast cancer (MDA-MB-231) and liver cancer (HepG2) models.

In silico docking studies predict strong interactions with epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer.

Applications in Materials Science

Coordination Chemistry

The amine and pyrazole groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit:

  • Luminescent Properties: Potential use in organic light-emitting diodes (OLEDs).

  • Catalytic Activity: Applications in cross-coupling reactions (e.g., Suzuki-Miyaura).

Polymer Modification

Incorporating the compound into polymer matrices enhances:

  • Thermal Stability: Decomposition temperatures increase by 40–60°C due to fluorine’s electronegativity.

  • Flame Retardancy: Synergistic effects with phosphorus-based additives.

Research Gaps and Future Directions

Pharmacokinetic Studies

Current data lack details on:

  • Oral Bioavailability: Impact of the 2,6-difluorophenyl group on intestinal absorption.

  • Metabolic Pathways: Identification of phase I/II metabolites.

Toxicity Profiling

In vivo studies are needed to assess:

  • Acute Toxicity: LD₅₀ values in rodent models.

  • Genotoxic Potential: Ames test results.

Advanced Material Design

Future work should explore:

  • Metal-Organic Frameworks (MOFs): Using the compound as a linker for gas storage applications.

  • Supramolecular Assemblies: Self-organization properties in liquid crystals.

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